molecular formula C15H14O5S B1362569 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate CAS No. 7740-04-7

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B1362569
CAS No.: 7740-04-7
M. Wt: 306.3 g/mol
InChI Key: FCYFTQDINHXGKX-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is a multifunctional organic compound designed for advanced chemical synthesis and research applications. It features a 4-methylbenzenesulfonate (tosylate) group, which is widely recognized as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the 2-formyl-6-methoxyphenyl moiety into more complex molecular architectures . The presence of both the formyl and methoxy functional groups on the aromatic ring makes this compound a particularly valuable scaffold. The aldehyde group is highly reactive and serves as a key handle for further chemical transformations, including condensation reactions to form imines or other C-N bonds, which are fundamental steps in the construction of heterocyclic compounds and pharmaceuticals . Research on similar sulfonate esters demonstrates their utility as key intermediates in the synthesis of bioactive molecules, including potential aldose reductase inhibitors for managing diabetic complications . This product is intended for research and development purposes in laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFTQDINHXGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314204
Record name 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7740-04-7
Record name NSC281248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-formyl-6-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Carboxy-6-methoxyphenyl 4-methylbenzenesulfonate.

    Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

    Medicine: Investigated for potential pharmacological properties due to its structural features.

    Industry: Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogues of 2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate, highlighting substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound (1d) Formyl (2), Methoxy (6) ~306 (estimated) Not reported Formyl, Methoxy, Sulfonate
4-Formylphenyl 4-methylbenzenesulfonate (1c) Formyl (4) 290.34 75–76 Formyl, Sulfonate
(2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate Bromo (2), Ethoxy (6), Formyl (4) 440.99 Not reported Bromo, Ethoxy, Formyl, Sulfonate
4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate Iodo (2), Methoxy (6), Formyl (4) 475.25 Not reported Iodo, Methoxy, Formyl, Sulfonate
2-Formyl-6-methoxyphenyl thiophene-2-carboxylate Thiophene-carboxylate 262.28 (C₁₃H₁₀O₄S) Not reported Formyl, Methoxy, Carboxylate

Key Observations :

  • Steric and Electronic Modifiers : Bulky substituents like bromo (in ) or iodo (in ) increase steric hindrance and alter electronic properties, affecting reactivity in further derivatization.
  • Ester vs. Sulfonate : Replacing the sulfonate group with a carboxylate (as in ) reduces leaving-group ability, impacting hydrolysis rates or nucleophilic substitution reactions.

Physicochemical Properties

Spectral Data Comparison
  • Infrared (IR) Spectroscopy :

    • 1c exhibits a C=O (aldehyde) stretch at 1704 cm⁻¹ and sulfonate S=O antisymmetric/symmetric stretches at 1368 cm⁻¹ and 1145 cm⁻¹ , respectively . Similar peaks are expected for 1d, with additional C-O (methoxy) stretches near 1250–1050 cm⁻¹ .
    • Bromo- or iodo-substituted analogues (e.g., ) show C-X (X = Br, I) stretches in the 500–700 cm⁻¹ range.
  • ¹H NMR :

    • 1c displays a singlet for the aldehyde proton at 9.99 ppm and aromatic protons as doublets (δ 7.85–7.03 ppm) . For 1d, the aldehyde proton is anticipated near 9.9–10.0 ppm , with methoxy protons as a singlet at 3.8–4.0 ppm .

Crystallographic and Solid-State Behavior

  • Crystal Packing: The structurally related 2-aminoanilinium 4-methylbenzenesulfonate () crystallizes in a monoclinic P2₁/n space group with hydrogen-bonded networks between sulfonate oxygen and ammonium protons . 1d likely forms similar hydrogen bonds via sulfonate oxygens and methoxy/formyl groups, influencing solubility and melting behavior.

Biological Activity

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₅H₁₄O₅S. Its structure features a formyl group, a methoxy group, and a sulfonate group, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may interact with specific molecular targets involved in cell proliferation and survival pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Enzyme Inhibition : There is evidence suggesting that the compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancerous cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Study on Antimicrobial Properties : A study indicated that derivatives of sulfonamides exhibit significant antibacterial activity. Given the structural similarities, it is plausible that this compound may share similar properties.
  • Cancer Cell Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated micromolar inhibition of specific cancer cell proliferation pathways .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₅H₁₄O₅SAntimicrobial, Anticancer
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonateC₁₅H₁₄O₄SAnticancer
4-Bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonateC₁₅H₁₃BrO₅SAntimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with sulfonation of a substituted phenol derivative, followed by formylation. Key steps include:

  • Using 2-methoxyphenol as a starting material, reacting with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonate ester.
  • Introducing the formyl group via Vilsmeier-Haack reaction conditions (POCl₃, DMF) at controlled temperatures (0–5°C) to avoid over-oxidation .
  • Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of phenol to sulfonyl chloride) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., formyl proton at δ ~9.99 ppm, aromatic protons in the methoxy and sulfonate regions) .
  • FT-IR : Confirm sulfonate (S=O stretching at ~1368 cm⁻¹) and formyl (C=O stretch at ~1704 cm⁻¹) groups .
  • Elemental Analysis : Validate empirical formula (C₁₅H₁₄O₅S) with ≤0.3% deviation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., using SHELXL for refinement) .

Q. How can researchers minimize common byproducts during the synthesis of this compound?

  • Methodological Answer : Byproducts like over-sulfonated or oxidized derivatives arise from excessive reagent use or improper temperature control. Mitigation strategies include:

  • Gradual addition of sulfonyl chloride to prevent exothermic side reactions.
  • Strict temperature control during formylation (≤5°C) to avoid aldehyde oxidation to carboxylic acid .
  • Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC for polar impurities .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic disorder or thermal motion. Strategies include:

  • Refining data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms .
  • Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths.
  • Analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) to identify structural distortions .

Q. What advanced approaches are used to analyze the hydrogen-bonding network in the crystal lattice of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂² motifs) to map supramolecular architecture .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H, S⋯H contacts) using CrystalExplorer .
  • Multipole Refinement : Resolve electron density distributions around the sulfonate group using high-resolution data (θmax ≥ 30.5°) .

Q. How do electronic effects of substituents (e.g., methoxy vs. formyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing formyl group activates the sulfonate ester for nucleophilic attack, while the methoxy group donates electrons, stabilizing intermediates.
  • Kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying conditions (polar aprotic solvents, nucleophile concentrations) reveal substituent impact.
  • Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots, guiding reaction design .

Q. What strategies are effective in resolving conflicting spectral data (e.g., NMR vs. IR) during structural validation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., aromatic protons) to assign signals unambiguously .
  • Variable-Temperature NMR : Detect dynamic effects (e.g., rotamerism) causing signal splitting.
  • Cross-Disciplinary Validation : Compare crystallographic data (bond angles) with vibrational frequencies from IR to confirm functional groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :

  • Scale Factors : Apply frequency scaling (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR peaks with experimental data.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for temperature-dependent conformational changes.
  • Isotopic Substitution : Synthesize deuterated analogs to isolate specific vibrational modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Reactant of Route 2
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2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

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